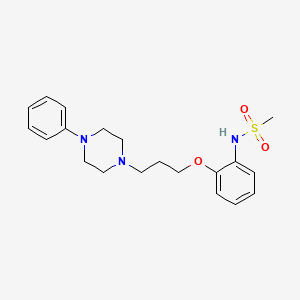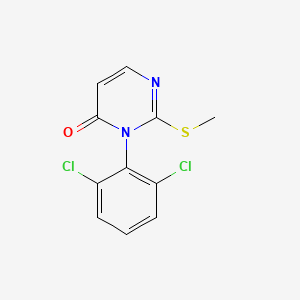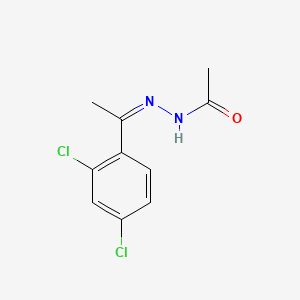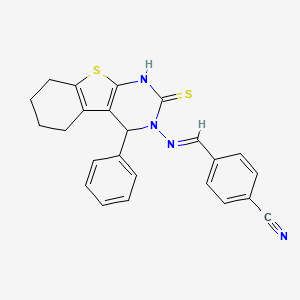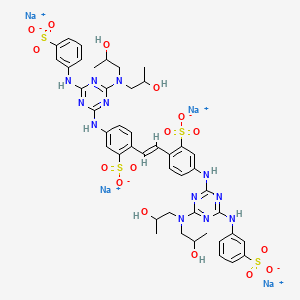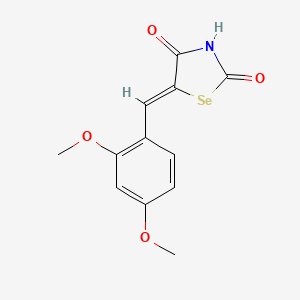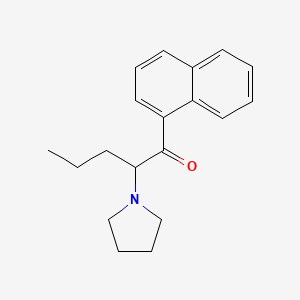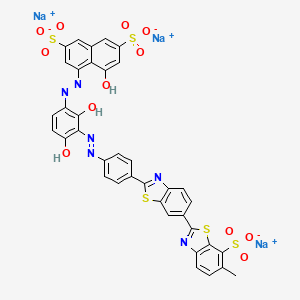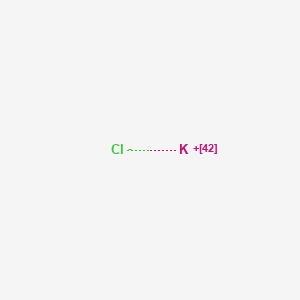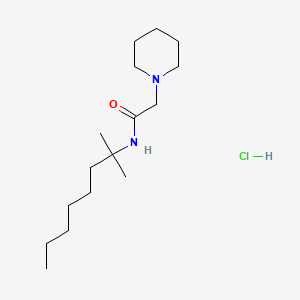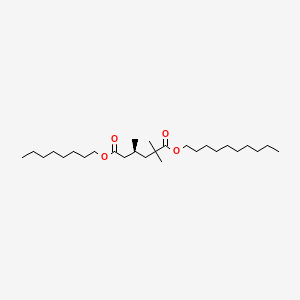
Phenol, 2-hexyl-5-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-hexyl-5-propoxy- is an organic compound belonging to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a hexyl group attached to the second carbon and a propoxy group attached to the fifth carbon of the phenol ring. Phenols are known for their antiseptic properties and are used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-hexyl-5-propoxy- can be achieved through several methods, including:
Alkylation of Phenol: This involves the reaction of phenol with hexyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of phenol with hexyl and propoxy halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of Phenol, 2-hexyl-5-propoxy- often involves large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: Phenol, 2-hexyl-5-propoxy- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Quinones and hydroxyquinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Applications De Recherche Scientifique
Phenol, 2-hexyl-5-propoxy- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in antiseptic formulations and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Phenol, 2-hexyl-5-propoxy- involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, leading to denaturation and loss of function. Additionally, the compound can disrupt lipid bilayers, leading to cell lysis and death. These properties make it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group on the fourth carbon and two hydroxyl groups.
2,4-Di-tert-butylphenol: A phenol derivative with tert-butyl groups on the second and fourth carbons.
Comparison: Phenol, 2-hexyl-5-propoxy- is unique due to the presence of both hexyl and propoxy groups, which confer distinct chemical and physical properties. Compared to phenol, it has increased hydrophobicity and potentially enhanced antimicrobial activity. Compared to 4-hexylresorcinol, it lacks the additional hydroxyl group, which may affect its reactivity and biological activity .
Propriétés
Numéro CAS |
92860-55-4 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-hexyl-5-propoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-7-8-13-9-10-14(12-15(13)16)17-11-4-2/h9-10,12,16H,3-8,11H2,1-2H3 |
Clé InChI |
KBGPGQJKSWLWDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=C(C=C1)OCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


